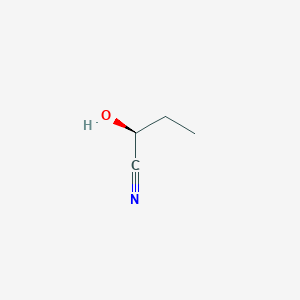
(s)-2-Hydroxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(s)-2-Hydroxybutanenitrile can be synthesized through several methods. One common approach involves the reaction of (s)-2-Chlorobutyronitrile with a base, such as sodium hydroxide, to induce a substitution reaction that replaces the chlorine atom with a hydroxyl group. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Another method involves the asymmetric reduction of 2-Oxobutyronitrile using a chiral catalyst. This method ensures the production of the (s)-enantiomer with high enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a metal catalyst, such as rhodium or ruthenium, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity. Continuous flow reactors and optimized reaction conditions are used to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Oxobutyronitrile using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2-Oxobutyronitrile.
Reduction: 2-Aminobutyronitrile.
Substitution: 2-Chlorobutyronitrile.
Aplicaciones Científicas De Investigación
(s)-2-Hydroxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (s)-2-Hydroxybutanenitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybutanenitrile: The racemic mixture of the compound.
2-Aminobutyronitrile: The reduced form of the nitrile group.
2-Oxobutyronitrile: The oxidized form of the hydroxyl group.
Uniqueness
(s)-2-Hydroxybutanenitrile is unique due to its chiral nature, which allows for enantioselective reactions and applications. Its specific stereochemistry can lead to different biological activities and interactions compared to its racemic or achiral counterparts.
Propiedades
Fórmula molecular |
C4H7NO |
|---|---|
Peso molecular |
85.10 g/mol |
Nombre IUPAC |
(2S)-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m0/s1 |
Clave InChI |
NHSSTOSZJANVEV-BYPYZUCNSA-N |
SMILES isomérico |
CC[C@@H](C#N)O |
SMILES canónico |
CCC(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


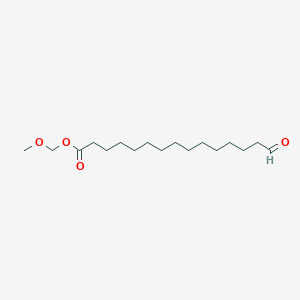

![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
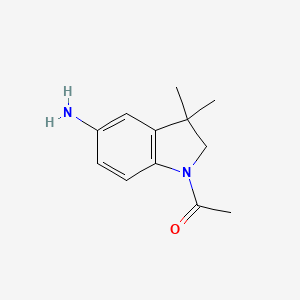
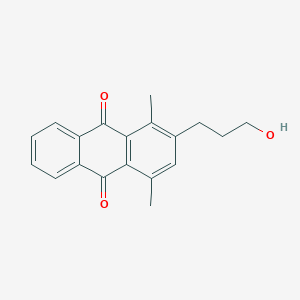

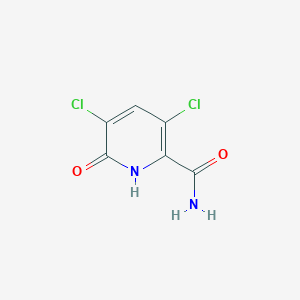





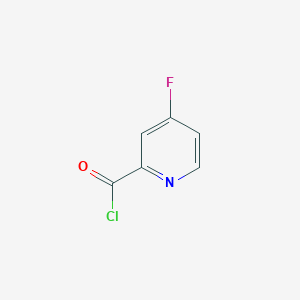
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
